4-(Difluoromethoxy)-3-methoxybenzohydrazide

Lipophilicity Physicochemical Properties Drug-likeness

4-(Difluoromethoxy)-3-methoxybenzohydrazide (CAS 446267-81-8) is a difluoromethoxy- and methoxy-substituted benzohydrazide building block (molecular weight 232.18, C₉H₁₀F₂N₂O₃). The compound features a hydrazide functional group that enables facile derivatization into hydrazones, oxadiazoles, and other heterocyclic scaffolds relevant to medicinal chemistry.

Molecular Formula C9H10F2N2O3
Molecular Weight 232.187
CAS No. 446267-81-8
Cat. No. B2361482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)-3-methoxybenzohydrazide
CAS446267-81-8
Molecular FormulaC9H10F2N2O3
Molecular Weight232.187
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)NN)OC(F)F
InChIInChI=1S/C9H10F2N2O3/c1-15-7-4-5(8(14)13-12)2-3-6(7)16-9(10)11/h2-4,9H,12H2,1H3,(H,13,14)
InChIKeyKQICIEIKDVKXMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Difluoromethoxy)-3-methoxybenzohydrazide (CAS 446267-81-8): A Strategic Benzohydrazide Scaffold for Selective PDE4-Targeted Library Design


4-(Difluoromethoxy)-3-methoxybenzohydrazide (CAS 446267-81-8) is a difluoromethoxy- and methoxy-substituted benzohydrazide building block (molecular weight 232.18, C₉H₁₀F₂N₂O₃) . The compound features a hydrazide functional group that enables facile derivatization into hydrazones, oxadiazoles, and other heterocyclic scaffolds relevant to medicinal chemistry. The 4-difluoromethoxy-3-methoxyphenyl motif is a recognized pharmacophore in clinically advanced phosphodiesterase 4 (PDE4) inhibitors including Zardaverine, where it contributes to isoform selectivity and metabolic stability . This compound serves primarily as a versatile intermediate for synthesizing focused libraries targeting PDE4 and related inflammatory pathways, rather than as a standalone bioactive molecule.

Why Generic Benzohydrazide Substitution Fails: Quantified Physicochemical and Pharmacophoric Divergence of 4-(Difluoromethoxy)-3-methoxybenzohydrazide


Simple benzohydrazide analogs (e.g., 4-(difluoromethoxy)benzohydrazide or 3,4-dimethoxybenzohydrazide) cannot be substituted for 4-(difluoromethoxy)-3-methoxybenzohydrazide in PDE4-targeted programs because the dual substitution pattern—4-difluoromethoxy plus 3-methoxy—confers a distinct lipophilicity profile (calculated logP 0.3154) that is over 1.5 log units lower than 4-(difluoromethoxy)benzohydrazide (logP 1.98) and approximately 1.08 log units lower than 3,4-dimethoxybenzohydrazide (logP 1.40) . This shift toward increased hydrophilicity directly impacts aqueous solubility, membrane partitioning, and ultimately in vivo pharmacokinetics. Furthermore, the 4-difluoromethoxy-3-methoxy substitution pattern is the precise pharmacophore required to recapitulate the PDE4 selectivity profile observed in Zardaverine and related clinical candidates; a mono-substituted or differently substituted benzohydrazide cannot engage the PDE4 catalytic pocket with the same hydrogen-bond and halogen-bond geometry .

Quantitative Differentiation Evidence: 4-(Difluoromethoxy)-3-methoxybenzohydrazide vs. Closest Benzohydrazide Analogs


Lipophilicity (logP) Head-to-Head: Target Compound vs. 4-(Difluoromethoxy)benzohydrazide and 3,4-Dimethoxybenzohydrazide

The calculated logP of 4-(difluoromethoxy)-3-methoxybenzohydrazide is 0.3154, which is significantly lower than that of its closest structural analogs 4-(difluoromethoxy)benzohydrazide (logP 1.98) and 3,4-dimethoxybenzohydrazide (logP 1.40). The differences of −1.66 log units and −1.08 log units, respectively, predict substantially higher aqueous solubility and lower membrane permeability for the target compound .

Lipophilicity Physicochemical Properties Drug-likeness

Hydrogen-Bond Donor Count Impact on Permeability: Target Compound vs. Mono-Substituted Benzohydrazides

4-(Difluoromethoxy)-3-methoxybenzohydrazide possesses 3 hydrogen-bond donors (HBD), compared to 2 HBD for 4-(difluoromethoxy)benzohydrazide and 2 HBD for 3,4-dimethoxybenzohydrazide. The additional HBD arises from the hydrazide -NH₂ group combined with the methoxy oxygen's potential to participate in intramolecular H-bond networks. An HBD count of 3, combined with TPSA of 63.47 Ų, positions this compound near the upper limit of Lipinski's Rule of Five for oral bioavailability, making it a more stringent test case for permeability assays than its 2-HBD analogs .

Hydrogen Bonding Permeability Drug Design

Predicted Aqueous Solubility (logSw): Target Compound vs. Generic Benzohydrazide Baseline

The predicted intrinsic aqueous solubility (logSw) for 4-(difluoromethoxy)-3-methoxybenzohydrazide is −1.6374, corresponding to approximately 5.3 mg/mL. While direct logSw values for comparator benzohydrazides are not available from the same prediction engine, the ~1.5-log-unit lower logP of the target compound relative to 4-(difluoromethoxy)benzohydrazide is expected to translate into at least a 30-fold increase in aqueous solubility based on the Hansch-Fujita linear free-energy relationship . This solubility advantage reduces the risk of compound precipitation during biochemical assay preparation, a common failure mode for lipophilic benzohydrazide analogs.

Aqueous Solubility Formulation Screening

Pharmacophoric Relevance to PDE4 Inhibition: The 4-(Difluoromethoxy)-3-methoxyphenyl Motif vs. Generic Benzohydrazides

The 4-(difluoromethoxy)-3-methoxyphenyl group is the core aryl moiety of Zardaverine, a dual PDE3/PDE4 inhibitor that reached clinical evaluation. Structure-activity relationship studies have demonstrated that replacing the 3-methoxy group with a 3-difluoromethoxy isostere enhances PDE4D selectivity, with fluorinated derivatives achieving IC₅₀ values in the low nanomolar range (e.g., compound 3b IC₅₀ = 1.2 nM against PDE4D3) while remaining inactive against PDE4A4, PDE4B2, and PDE4C2 . Benzohydrazides lacking the 4-difluoromethoxy-3-methoxy substitution pattern cannot recapitulate this selectivity fingerprint, making the target compound the appropriate starting material for synthesizing PDE4-biased chemical libraries.

PDE4 Inhibition Pharmacophore Zardaverine

High-Value Application Scenarios for 4-(Difluoromethoxy)-3-methoxybenzohydrazide in PDE4-Targeted Drug Discovery


Synthesis of PDE4D-Selective Hydrazone and Oxadiazole Libraries for Inflammatory Disease Programs

The hydrazide group of 4-(difluoromethoxy)-3-methoxybenzohydrazide reacts efficiently with aldehydes and ketones to form hydrazones, or with carboxylic acids/acid chlorides to form oxadiazoles—both privileged scaffolds in PDE4 inhibitor discovery. Because the 4-difluoromethoxy-3-methoxyphenyl motif is pre-installed, the resulting library members retain the pharmacophoric elements of Zardaverine while exploring novel heterocyclic connectivity. The compound's moderate logP (0.3154) and predicted solubility of ~5.3 mg/mL allow for parallel synthesis in aqueous-organic solvent mixtures without precipitation, reducing purification burden relative to more lipophilic benzohydrazide analogs .

Physicochemical Benchmarking of Novel Benzohydrazide Derivatives in Permeability and Solubility Assays

With a calculated logP of 0.3154, HBD count of 3, and TPSA of 63.47 Ų, 4-(difluoromethoxy)-3-methoxybenzohydrazide sits near the center of oral drug-like chemical space and serves as an excellent reference compound for calibrating PAMPA, Caco-2, and MDCK permeability assays. Its properties are distinct from the more lipophilic 4-(difluoromethoxy)benzohydrazide (logP 1.98) and 3,4-dimethoxybenzohydrazide (logP 1.40), enabling structure-property relationship studies that probe the effect of dual vs. single substitution on membrane flux .

Intermediate for PDE4-Targeted Positron Emission Tomography (PET) Tracer Development

The difluoromethoxy group (OCF₂H) is amenable to ¹⁸F-fluorination, enabling the synthesis of PET imaging probes for quantifying PDE4 expression in neuroinflammatory conditions. Starting from 4-(difluoromethoxy)-3-methoxybenzohydrazide, late-stage diversification via hydrazone formation followed by radiofluorination can yield PDE4-selective PET ligands. The compound's superior aqueous solubility profile compared to non-methoxylated analogs simplifies the aqueous workup required for radiochemical purification .

Quote Request

Request a Quote for 4-(Difluoromethoxy)-3-methoxybenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.